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(Z)-10-Hydroxynortriptyline-d3

Cat. No.: B13854495
M. Wt: 282.4 g/mol
InChI Key: VAGXZGJKNUNLHK-WFUGEUFNSA-N
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Description

Contextualizing Nortriptyline (B1679971) Metabolism in Preclinical and In Vitro Research

Nortriptyline, an active metabolite of amitriptyline (B1667244), undergoes extensive metabolism primarily in the liver. drugbank.comwikipedia.orgpharmgkb.org Preclinical and in vitro studies have been instrumental in elucidating the metabolic pathways of this drug. The primary routes of metabolism are N-demethylation and hydroxylation, followed by glucuronic acid conjugation. drugbank.com

The hydroxylation of nortriptyline is a critical step, predominantly mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. pharmgkb.orgnih.govnih.gov This process leads to the formation of two main hydroxylated metabolites: E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline (cis-10-hydroxynortriptyline). drugbank.compharmgkb.org The formation of these metabolites can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme. nih.gov In vitro models using human liver microsomes and heterologously expressed CYP enzymes have confirmed that CYP2D6 exhibits high affinity for nortriptyline hydroxylation, while CYP3A4 shows lower affinity. nih.gov These studies are crucial for understanding the drug's disposition and potential for drug-drug interactions.

Table 1: Key Enzymes in Nortriptyline Metabolism

Enzyme Role in Metabolism Affinity
CYP2D6 Major enzyme for hydroxylation. pharmgkb.orgnih.govnih.gov High nih.gov
CYP2C19 Contributes to demethylation. drugbank.compharmgkb.org N/A
CYP3A4 Minor role in hydroxylation. drugbank.comnih.gov Low nih.gov

| CYP1A2 | Contributes to metabolism. drugbank.com | N/A |

Significance of Hydroxylated Metabolites in Pharmacological Investigations

Specifically, cis-10-hydroxy Nortriptyline has been identified as an active metabolite that inhibits the reuptake of norepinephrine (B1679862), a key mechanism of action for many antidepressant medications. caymanchem.comcymitquimica.com Studies have shown that the concentrations of these hydroxylated metabolites in plasma can often exceed those of the parent nortriptyline, highlighting their potential contribution to the drug's effects. nih.gov The investigation of these metabolites is therefore essential for a complete understanding of nortriptyline's pharmacological profile. For instance, while nortriptyline itself has effects on various receptors, its hydroxylated metabolites may exhibit different receptor binding profiles. nih.gov

Table 2: Research Findings on Nortriptyline and its Hydroxylated Metabolite

Compound Finding Research Context
Nortriptyline Inhibits the reuptake of serotonin (B10506) and norepinephrine. drugbank.com Also inhibits histamine, 5-hydroxytryptamine, and acetylcholine (B1216132) activity. nih.gov In vitro and preclinical studies.
cis-10-hydroxy Nortriptyline An active metabolite that inhibits norepinephrine reuptake (EC50 = 160 nM). caymanchem.com Rat cortical slices. caymanchem.com

| E-10-hydroxy Nortriptyline | Exerts major effects on brain noradrenaline neurons and has much less anticholinergic effect than the parent drug. nih.gov | In vitro and healthy individuals. nih.gov |

Strategic Application of Deuterated Analogs, exemplified by Cis-10-hydroxy Nortriptyline-D3, in Mechanistic Research

The accurate quantification of drugs and their metabolites in biological matrices like plasma is a fundamental challenge in pharmacological research. Deuterated analogs, such as Cis-10-hydroxy Nortriptyline-D3, are strategically employed as internal standards in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.comnih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. aptochem.comkcasbio.com Because a deuterated standard like Cis-10-hydroxy Nortriptyline-D3 has nearly identical physicochemical properties to the non-labeled analyte (cis-10-hydroxy Nortriptyline), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com This co-elution allows it to effectively compensate for variations in sample preparation and for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which can significantly impact accuracy and precision. clearsynth.comkcasbio.com

By adding a known amount of Cis-10-hydroxy Nortriptyline-D3 to a sample, researchers can accurately determine the concentration of the endogenous cis-10-hydroxy Nortriptyline by comparing the mass spectrometer's response for the analyte to that of the internal standard. clearsynth.com This technique has enabled highly sensitive and selective methods for quantifying nortriptyline and its metabolites, which is essential for detailed pharmacokinetic and metabolic studies. nih.gov

Table 3: Advantages of Using Deuterated Internal Standards in Research

Feature Description
Improved Accuracy & Precision Compensates for variability in sample processing and instrumental analysis. clearsynth.comtexilajournal.com
Correction for Matrix Effects Normalizes the analytical signal by accounting for ion suppression or enhancement from biological matrix components. clearsynth.comkcasbio.com
Enhanced Method Robustness Leads to more reliable and reproducible data, which is critical for study validation. aptochem.comkcasbio.com

| High Specificity | The mass difference allows for clear differentiation between the analyte and the standard in the mass spectrometer. aptochem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO B13854495 (Z)-10-Hydroxynortriptyline-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO

Molecular Weight

282.4 g/mol

IUPAC Name

(2Z)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11-/i1D3

InChI Key

VAGXZGJKNUNLHK-WFUGEUFNSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Origin of Product

United States

Metabolic Biotransformation Pathways of Nortriptyline to Cis 10 Hydroxy Nortriptyline

The primary route of nortriptyline (B1679971) metabolism involves hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of E- and Z- (or trans- and cis-) 10-hydroxynortriptyline (B30761). This biotransformation is a crucial step in the detoxification and elimination of nortriptyline from the body.

Enzymatic Hydroxylation at the C-10 Position of Nortriptyline

The introduction of a hydroxyl group at the C-10 position of nortriptyline is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases.

Extensive research has identified CYP2D6 as the principal enzyme responsible for the 10-hydroxylation of nortriptyline. nih.govcapes.gov.brnih.gov This enzyme exhibits high affinity for nortriptyline and is a key determinant of its metabolic clearance. nih.govcapes.gov.br The activity of CYP2D6 is subject to significant genetic polymorphism, leading to wide interindividual variability in nortriptyline metabolism and plasma concentrations. nih.govnih.govpharmgkb.orgnih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the rate of 10-hydroxynortriptyline formation. nih.govpharmgkb.org

While CYP2D6 is the primary catalyst at therapeutic concentrations, another major CYP isoform, CYP3A4, also participates in nortriptyline 10-hydroxylation, albeit with lower affinity. nih.govcapes.gov.br The contribution of CYP3A4 becomes more significant at higher nortriptyline concentrations. nih.gov Studies using human liver microsomes and heterologously expressed human CYPs have confirmed the roles of both CYP2D6 and CYP3A4, while other isoforms such as CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1 show no detectable activity in this specific metabolic reaction. nih.govcapes.gov.br The involvement of CYP3A4 explains why individuals who are poor metabolizers via CYP2D6 can still hydroxylate nortriptyline. nih.govcapes.gov.br

EnzymeAffinity for Nortriptyline HydroxylationKinetic Parameter (Km)Notes
CYP2D6 High~1.3-2.1 µM nih.govThe primary enzyme responsible for 10-hydroxylation at therapeutic concentrations. nih.govcapes.gov.brnih.gov Its activity is highly polymorphic. nih.govnih.govpharmgkb.orgnih.gov
CYP3A4 Low~24.4-37.4 µM nih.govContributes to hydroxylation, especially at higher substrate concentrations. nih.gov
Other CYPs No detectable activityN/ACYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1 do not appear to be involved in 10-hydroxylation. nih.govcapes.gov.br

While the liver is the primary site of nortriptyline metabolism, studies have also indicated that hydroxylation can occur in extrahepatic tissues, such as the intestine. nih.govbohrium.com Intestinal homogenates have been shown to form both enantiomers of E-10-hydroxynortriptyline, although the inhibitory profile by quinidine (B1679956) (a CYP2D6 inhibitor) differs from that observed in the liver, suggesting the involvement of different or additional enzyme systems in this tissue. nih.govbohrium.com

Stereoselective Formation of Cis-10-hydroxy Nortriptyline

The hydroxylation of nortriptyline is a stereoselective process, resulting in the formation of different stereoisomers of 10-hydroxynortriptyline.

The formation of 10-hydroxynortriptyline from nortriptyline is both enantiospecific and diastereoselective. Nortriptyline itself is a chiral compound, existing as (+) and (-) enantiomers. The hydroxylation at the C-10 position introduces a second chiral center, leading to the formation of four possible stereoisomers: (+)-E-, (-)-E-, (+)-Z-, and (-)-Z-10-hydroxynortriptyline. The nomenclature "E" (trans) and "Z" (cis) refers to the geometric isomerism around the double bond in the dibenzocycloheptene ring.

Research has consistently shown that the formation of the E-isomer is favored over the Z-isomer. nih.govnih.gov In human liver microsomes, the formation of the Z-isomer (cis) accounts for approximately 13% of the total 10-hydroxylase activity. nih.gov Furthermore, the hydroxylation process exhibits a high degree of enantioselectivity, with a preference for the formation of the (-)-enantiomer of E-10-hydroxynortriptyline. nih.govbohrium.com This stereoselectivity is largely attributed to the action of CYP2D6. nih.govbohrium.comnih.gov

The presence of the chiral center in the parent nortriptyline molecule influences the stereochemical outcome of the hydroxylation reaction. The polymorphic nature of CYP2D6 plays a significant role in determining the ratio of the formed stereoisomers. nih.govbohrium.comnih.gov Studies have demonstrated that in individuals who are extensive metabolizers of debrisoquine (B72478) (a probe for CYP2D6 activity), the metabolic clearance of nortriptyline via E-10-hydroxylation is significantly correlated with their debrisoquine hydroxylation capacity. nih.gov This correlation is not observed for the formation of the Z-10-hydroxynortriptyline, suggesting that different enzymatic mechanisms may be involved in the formation of the cis and trans isomers. nih.gov

The ratio of nortriptyline to its 10-hydroxy metabolites in plasma is a clear indicator of CYP2D6 activity. nih.gov Poor metabolizers exhibit significantly higher plasma concentrations of nortriptyline and lower concentrations of 10-hydroxynortriptyline compared to extensive metabolizers. nih.govnih.gov

MetaboliteTypical Formation RatioKey Enzyme(s)Notes
E-10-hydroxy Nortriptyline Major product nih.govnih.govCYP2D6, CYP3A4 nih.govcapes.gov.brFormation is highly stereoselective towards the (-)-enantiomer. nih.govbohrium.com
Cis-10-hydroxy Nortriptyline Minor product, ~13% of total 10-hydroxylation nih.govPotentially different enzymatic mechanisms than E-isomer formation nih.govAlso referred to as Z-10-hydroxy Nortriptyline. nih.gov

Exploration of Further Metabolic Transformations of Cis-10-hydroxy Nortriptyline (e.g., Glucuronidation)

Following its formation, cis-10-hydroxy nortriptyline, along with its trans-isomer, can undergo further metabolic transformations, most notably glucuronidation. This is a phase II metabolic reaction where glucuronic acid is attached to the hydroxyl group, increasing the water solubility of the metabolite and facilitating its excretion from the body.

Studies have shown that both E- and Z-10-hydroxynortriptyline are substrates for glucuronidation. nih.gov In human liver microsomes, the glucuronidation of E-10-hydroxynortriptyline is enantioselective, with a preference for the (+)-enantiomer. nih.gov In the urine of patients treated with nortriptyline, the glucuronide conjugates of the (-)-enantiomer of E-10-OH-NT are predominant, accounting for a significant portion of the excreted metabolites. nih.govbohrium.com The formation of these glucuronide conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs). While specific UGT isoforms involved in cis-10-hydroxy nortriptyline glucuronidation are not as extensively characterized as the CYPs in its formation, this pathway represents a major route for the elimination of hydroxylated nortriptyline metabolites. nih.govnih.gov

Human Liver Microsomes and Recombinant Enzymes

In vitro models are essential for elucidating the metabolic pathways of drugs like nortriptyline. Human liver microsomes, which contain a high concentration of CYP enzymes, are a widely used in vitro system to study drug metabolism. nih.gov1zgc.com Studies using human liver microsomes have been instrumental in identifying the enzymes responsible for nortriptyline hydroxylation and in characterizing the kinetics of these reactions. nih.govnih.gov1zgc.com

Research with human liver microsomes has demonstrated that the 10-hydroxylation of nortriptyline exhibits biphasic kinetics, indicating the involvement of at least two different enzymes. nih.gov The high-affinity component of this reaction is attributed to CYP2D6, while the low-affinity component is mediated by CYP3A4. nih.gov Inhibition studies using specific chemical inhibitors for these enzymes have confirmed their respective roles. For instance, quinidine, a selective inhibitor of CYP2D6, potently inhibits the high-affinity phase of nortriptyline hydroxylation. nih.govnih.gov Conversely, ketoconazole (B1673606), a CYP3A4 inhibitor, selectively inhibits the low-affinity phase. nih.gov

The enantioselectivity of nortriptyline hydroxylation has also been investigated using human liver microsomes. nih.gov These studies revealed that the formation of (-)-E-10-hydroxynortriptyline is predominantly catalyzed by CYP2D6. nih.gov

To further pinpoint the specific enzymes involved, researchers utilize recombinant enzymes, which are individual human CYP isoforms expressed in cell lines. nih.govresearchgate.net Studies with recombinant CYP2D6 and CYP3A4 have confirmed their roles in the formation of E-10-hydroxynortriptyline. nih.gov Other expressed CYPs, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, have shown no significant activity in nortriptyline hydroxylation. nih.gov

The use of deuterated internal standards, such as Cis-10-hydroxy Nortriptyline-D3, is crucial in these in vitro studies. These labeled compounds are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms. This allows for accurate quantification of the metabolites formed during incubation with human liver microsomes or recombinant enzymes using techniques like mass spectrometry.

Interactive Data Table: Kinetic Parameters of Nortriptyline Hydroxylation

The following table summarizes the kinetic parameters for the formation of E-10-hydroxynortriptyline by different enzyme systems.

Enzyme SystemKm (μM)Vmax (pmol/mg protein/min)Contributor
Human Liver Microsomes (High-Affinity)1.3 ± 0.4-CYP2D6
Human Liver Microsomes (Low-Affinity)24.4 ± 7-CYP3A4
Recombinant CYP2D62.1-CYP2D6
Recombinant CYP3A437.4-CYP3A4
Data sourced from studies on human liver microsomes and heterologously expressed human CYPs. nih.gov

Analytical Methodologies and Applications of Cis 10 Hydroxy Nortriptyline D3

Utility of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, achieving precision and accuracy is paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical measurements. An internal standard is a compound chemically similar to the analyte of interest, which is added in a known concentration to all samples, including calibration standards and quality controls. Its primary function is to correct for variations that may occur during sample processing, chromatographic separation, and detection.

Among the various types of internal standards, deuterated analogs of the analyte are widely regarded as the most suitable choice. These stable isotope-labeled compounds, such as Cis-10-hydroxy Nortriptyline-D3, have physicochemical properties that are nearly identical to their non-deuterated counterparts. This near-identical nature ensures that they behave in a very similar manner throughout the entire analytical workflow. The key distinguishing feature is their difference in mass due to the presence of deuterium (B1214612) atoms, which allows them to be separately identified and quantified by a mass spectrometer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the quantification of metabolites in various biological matrices. Its high selectivity, sensitivity, and throughput make it ideal for complex analytical challenges. In a typical LC-MS/MS workflow for metabolite quantification, a deuterated internal standard like Cis-10-hydroxy Nortriptyline-D3 is introduced into the biological sample at the very beginning of the sample preparation phase.

During the analysis, the internal standard co-elutes with the target analyte (Cis-10-hydroxy Nortriptyline) from the liquid chromatography column and they are subsequently ionized and detected by the mass spectrometer. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, precise quantification can be achieved. This ratiometric approach effectively compensates for any potential loss of sample during preparation or fluctuations in the instrument's response, leading to highly reliable and reproducible results. This methodology is extensively applied in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

A significant hurdle in quantitative bioanalysis is the phenomenon known as the matrix effect. This occurs when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement and, consequently, inaccurate quantification.

Stable isotope-labeled internal standards (SIL-IS), such as Cis-10-hydroxy Nortriptyline-D3, offer a robust solution to mitigate matrix effects. Because the SIL-IS and the analyte have virtually identical chemical properties, they exhibit the same chromatographic retention time and are affected by the matrix components in the same way during ionization. As a result, any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to the same extent. This ensures that the ratio of their signals remains constant and accurate, thereby providing a reliable measure of the analyte's concentration. The ability of SIL-IS to effectively compensate for matrix effects is a key reason for their superiority over other types of internal standards in demanding bioanalytical applications.

Development and Validation of Analytical Assays for Cis-10-hydroxy Nortriptyline (B1679971)

The accurate measurement of Cis-10-hydroxy Nortriptyline in biological samples necessitates the development and validation of sophisticated analytical assays. This process encompasses meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The initial and critical step in the bioanalytical workflow is sample preparation. Its main objectives are to extract the analyte and the internal standard from the complex biological matrix, eliminate interfering substances, and concentrate the sample to enhance detection sensitivity. For plasma and tissue homogenates from non-human sources, several techniques are commonly employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

In the context of analyzing 10-hydroxy nortriptyline, a straightforward and efficient protein precipitation method utilizing acetonitrile (B52724) has proven effective for plasma samples. This approach is favored for its simplicity and suitability for high-throughput analysis. Following the precipitation of proteins, the resulting supernatant, which contains the analyte and internal standard, can either be directly injected into the LC-MS/MS system or undergo an additional purification step if required.

A significant analytical challenge in the analysis of 10-hydroxy nortriptyline is the presence of its stereoisomers, namely the cis and trans forms. Achieving their separation is crucial for accurate quantification of each isomer. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques used for this purpose. UPLC, which utilizes columns with smaller particle sizes, generally provides superior resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

The separation of cis- and trans-10-hydroxynortriptyline is typically accomplished using a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) formate, and an organic solvent like acetonitrile or methanol. This chromatographic setup allows for the baseline separation of the two isomers, which is a prerequisite for their individual and accurate quantification.

Tandem mass spectrometry (MS/MS) is the preferred detection method for the sensitive and selective quantification of Cis-10-hydroxy Nortriptyline and its deuterated internal standard. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and quantification is performed using multiple reaction monitoring (MRM). In MRM mode, a specific precursor ion for each compound is selected, fragmented, and then a specific product ion is monitored. This highly selective process minimizes interferences and enhances the signal-to-noise ratio.

Below is a table summarizing typical MRM transitions used for the analysis of Cis-10-hydroxy Nortriptyline and its deuterated analog.

Table 1: Exemplary MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cis-10-hydroxy Nortriptyline278.2233.1
Cis-10-hydroxy Nortriptyline-D3281.2236.1

Note: The specific mass-to-charge (m/z) ratios can vary slightly depending on the instrumentation and experimental conditions.

The entire analytical method undergoes a rigorous validation process to ensure its reliability and adherence to regulatory standards. This validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and the impact of the matrix.

Isotope Dilution Mass Spectrometry in Advanced Metabolomics Research

Isotope dilution mass spectrometry (ID-MS) stands as a gold-standard analytical technique for the quantitative analysis of molecules in complex biological matrices. The use of stable isotope-labeled internal standards, such as Cis-10-hydroxy Nortriptyline-D3, is fundamental to this approach, particularly in the field of advanced metabolomics research.

Cis-10-hydroxy Nortriptyline-D3 serves as an ideal internal standard for the quantification of cis-10-hydroxy nortriptyline. pharmaffiliates.comacanthusresearch.comlgcstandards.com Its chemical structure is identical to the analyte of interest, with the key difference being the incorporation of three deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. nih.gov This co-elution and similar ionization efficiency are critical for correcting variations in sample extraction, injection volume, and matrix effects, which can significantly impact the accuracy of quantification.

In metabolomics, where the goal is the comprehensive and quantitative analysis of a wide array of small molecules, the precision afforded by isotope dilution is indispensable. The use of a stereospecific, deuterated internal standard like Cis-10-hydroxy Nortriptyline-D3 allows for the accurate measurement of the specific cis isomer of 10-hydroxynortriptyline (B30761). This is particularly important as different stereoisomers can exhibit distinct pharmacological activities and metabolic fates. nih.govnih.gov

Research in this area has led to the development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are capable of simultaneously quantifying nortriptyline and its various metabolites, including the cis and trans isomers of 10-hydroxynortriptyline, in biological fluids such as plasma and serum. nih.govnih.gov The application of these methods is crucial in pharmacokinetic studies, therapeutic drug monitoring, and understanding the influence of genetic polymorphisms, such as those in the CYP2D6 enzyme, on drug metabolism. nih.gov

The following table summarizes the key parameters of a representative LC-MS/MS method for the analysis of nortriptyline and its metabolites, highlighting the performance metrics achieved through the principles of isotope dilution.

Table 1: Performance Characteristics of an LC-MS/MS Method for Nortriptyline and Metabolite Quantification

Parameter Nortriptyline E-10-hydroxynortriptyline Z-10-hydroxynortriptyline
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL 0.5 ng/mL 0.5 ng/mL
Linearity Range 0.5 - 400 ng/mL 0.5 - 400 ng/mL 0.5 - 400 ng/mL
Correlation Coefficient (r²) > 0.999 > 0.999 > 0.999
Intra-day Precision (%CV) < 7.1% < 7.1% < 7.1%
Inter-day Precision (%CV) < 7.1% < 7.1% < 7.1%
Accuracy 92-114% 92-114% 92-114%

Data derived from a study on the simultaneous quantification of amitriptyline (B1667244), nortriptyline, and their hydroxy metabolites in human serum. nih.gov

Analytical Challenges and Methodological Advancements in Metabolite Profiling

The metabolite profiling of nortriptyline presents several analytical challenges, primarily stemming from the low concentrations of metabolites in biological samples and the presence of stereoisomers. Methodological advancements, particularly in chromatography and mass spectrometry, have been pivotal in addressing these challenges.

A significant challenge is the separation and distinct quantification of the cis (Z) and trans (E) stereoisomers of 10-hydroxynortriptyline. nih.gov These isomers can have different biological activities and their relative concentrations can provide insights into the stereoselective metabolism of nortriptyline, which is primarily mediated by the polymorphic enzyme CYP2D6. nih.gov Early methods often struggled to achieve baseline separation of these isobaric compounds.

Advancements in liquid chromatography, including the development of more efficient columns and optimized mobile phases, have enabled the successful chromatographic separation of these isomers. nih.gov For instance, a method utilizing an ACE C18 column with a specific gradient elution was able to separate E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, allowing for their individual quantification. nih.gov

The use of a stereospecific internal standard like Cis-10-hydroxy Nortriptyline-D3 is a crucial methodological advancement for accurate quantification in such stereoselective assays. By matching the stereochemistry of the analyte, it provides the most accurate correction for any potential isomer-specific matrix effects or variations during analysis.

Another challenge lies in achieving the required sensitivity to detect and quantify the low levels of these metabolites, especially in studies involving single low doses of the parent drug. The development of highly sensitive tandem mass spectrometers operating in multiple reaction monitoring (MRM) mode has been instrumental in overcoming this hurdle. nih.govresearchgate.net The MRM technique provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

The following table presents data from a study that highlights the sensitivity and precision of a validated LC-MS/MS assay for the quantification of nortriptyline and its 10-hydroxy metabolites, demonstrating the advancements in analytical methodologies.

Table 2: Validation Summary of a Sensitive LC-MS/MS Assay for Nortriptyline and 10-hydroxynortriptyline

Analyte LLOQ (ng/mL) Within-day CV (%) at 1.6 ng/mL Between-day CV (%) at 1.6 ng/mL Within-day CV (%) at 8 ng/mL Between-day CV (%) at 8 ng/mL
Nortriptyline 0.8 11 11 7 7
10-hydroxynortriptyline 0.8 11 11 7 7

Data derived from a high-performance liquid chromatography-mass spectrometry method for the quantification of nortriptyline and its major 10-hydroxy metabolite in plasma. nih.gov

Preclinical Pharmacokinetic and in Vitro Pharmacodynamic Investigations of Cis 10 Hydroxy Nortriptyline

Preclinical Pharmacokinetic Profiling of 10-hydroxy Nortriptyline (B1679971) in Animal Models

The study of 10-hydroxy nortriptyline in preclinical animal models is crucial for understanding its behavior as an active metabolite of the parent drug, nortriptyline.

Following the administration of nortriptyline in animal models such as rats, the parent drug undergoes wide distribution throughout the body. Studies have identified the highest concentrations of nortriptyline in the lungs and liver. An important characteristic is its ability to cross the blood-brain barrier. The metabolite, 10-hydroxy nortriptyline, demonstrates similar distribution behavior. Research confirms that 10-hydroxy nortriptyline also passes the blood-brain barrier, with its presence detected in the cerebrospinal fluid (CSF) at concentrations often higher than the parent drug nih.gov. This distribution into the central nervous system is significant for its pharmacological activity.

In animal models, the primary route of elimination for nortriptyline and its metabolites is through the kidneys. Studies in rats have shown that a significant portion of an administered nortriptyline dose is excreted in the urine. This excretion product is not the free metabolite but rather conjugates of both cis- and trans-10-hydroxynortriptyline. The primary biotransformation pathway for 10-hydroxy nortriptyline following its formation is conjugation, typically with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.

To quantify the pharmacokinetic properties of nortriptyline and its metabolites from preclinical data, both non-compartmental and compartmental analysis methods are employed.

Non-Compartmental Analysis (NCA): This approach uses mathematical formulas to derive key pharmacokinetic parameters directly from the plasma concentration-time curve data without making assumptions about the specific structure of the physiological system youtube.com. For instance, a study in healthy dogs utilized NCA to determine parameters for nortriptyline after oral administration of its precursor, amitriptyline (B1667244) researchgate.net. This method calculates metrics such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and terminal half-life.

Compartmental Analysis: This method involves developing a mathematical model that represents the body as a series of interconnected compartments youtube.comnih.gov. These models can describe the rates of drug absorption, distribution, and elimination between these compartments. Compartmental models have been developed to describe the pharmacokinetics of amitriptyline and its conversion to nortriptyline, providing a more detailed simulation of the drug's disposition over time researchgate.net.

In Vitro Pharmacological Characterization of Cis-10-hydroxy Nortriptyline

In vitro assays are used to determine the specific molecular interactions and pharmacological activity of Cis-10-hydroxy nortriptyline at various biological targets.

Cis-10-hydroxy nortriptyline is an active metabolite that retains significant pharmacological activity, particularly at neurotransmitter transporters. It is recognized as a potent inhibitor of norepinephrine (B1679862) (noradrenaline) uptake nih.gov. Its affinity for muscarinic acetylcholine (B1216132) receptors, however, is substantially lower than that of the parent compound, nortriptyline nih.gov. Studies on the related E-10-hydroxy nortriptyline (trans-isomer) in guinea pig tissues found its affinity for muscarinic receptors to be approximately 10 to 12 times lower than that of nortriptyline nih.gov.

Table 1: In Vitro Activity of Cis-10-hydroxy Nortriptyline

Target Assay System Finding
Norepinephrine Transporter Reuptake Inhibition Rat Cortical Slices Potent inhibitor

The formation of 10-hydroxy nortriptyline is a critical step in the metabolism of nortriptyline and is mediated by specific cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and heterologously expressed enzymes have identified the primary enzymes responsible for this hydroxylation reaction nih.gov. CYP2D6 is the high-affinity enzyme, while CYP3A4 acts as a low-affinity enzyme in this biotransformation nih.gov. The stereospecificity of this reaction is notable, with CYP2D6 preferentially producing the E-10-OH-NT isomer nih.gov.

Table 2: Enzyme Kinetics for 10-hydroxy Nortriptyline Formation

Enzyme Role Affinity (Km) Notes
CYP2D6 High-affinity hydroxylase ~2.1 µM (expressed) / ~1.3 µM (microsomal) nih.gov Primarily responsible for 10-hydroxylation at therapeutic concentrations.

Table of Compounds

Compound Name
Cis-10-hydroxy Nortriptyline-D3
Nortriptyline
10-hydroxy Nortriptyline
Cis-10-hydroxy Nortriptyline
Amitriptyline
E-10-hydroxy Nortriptyline
Quinidine (B1679956)
Ketoconazole (B1673606)
Debrisoquine (B72478)

Cellular Uptake and Efflux Mechanisms in Cell Line Models

An extensive review of scientific literature reveals a notable absence of specific studies investigating the cellular uptake and efflux mechanisms of cis-10-hydroxy nortriptyline in established cell line models. Research has yet to be published that details the specific transporters involved in the influx or efflux of this metabolite at a cellular level in vitro. Consequently, data on whether cis-10-hydroxy nortriptyline is a substrate for common drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs) is not available.

Comparative Pharmacokinetic and Pharmacodynamic Profiles with Parent Nortriptyline (in preclinical models)

Preclinical studies, particularly in swine models, have provided insights into the distinct pharmacokinetic and pharmacodynamic properties of cis-10-hydroxy nortriptyline (Z-10-OH-NT) compared to its parent compound, nortriptyline (NT), and its stereoisomer, trans-10-hydroxy nortriptyline (E-10-OH-NT).

One of the key pharmacodynamic differences observed is in their cardiotoxicity profiles. In a swine model, Z-10-OH-NT demonstrated significant cardiovascular effects that distinguished it from both NT and E-10-OH-NT. Notably, Z-10-OH-NT caused pronounced bradycardia and significant decreases in blood pressure and cardiac output. In contrast, while nortriptyline was associated with a higher incidence of arrhythmias compared to E-10-OH-NT, it did not differ significantly from Z-10-OH-NT in this regard. Both NT and Z-10-OH-NT produced dose-dependent reductions in cardiac output, a property not observed with E-10-OH-NT.

The pharmacokinetic profiles of the hydroxymetabolites also differ substantially from the parent drug. In the same swine model, both cis- and trans-10-hydroxy nortriptyline exhibited smaller volumes of distribution and shorter half-lives when compared to nortriptyline. Furthermore, the hydroxymetabolites showed a larger free fraction, indicating lower protein binding than nortriptyline. These differences in pharmacokinetic properties, however, were not sufficient to account for the observed variances in cardiotoxicity.

Comparative Cardiotoxic Effects in a Swine Model
CompoundEffect on ArrhythmiasEffect on Heart RateEffect on Blood PressureEffect on Cardiac Output
Nortriptyline (NT)More than E-10-OH-NT; Not significantly different from Z-10-OH-NT--Dose-correlated decline
cis-10-hydroxy Nortriptyline (Z-10-OH-NT)Not significantly different from NTMarked bradycardiaDecrementDose-correlated decline
trans-10-hydroxy Nortriptyline (E-10-OH-NT)Significantly less than NT--No dose-correlated decline
Comparative Pharmacokinetic Parameters in a Swine Model
ParameterNortriptyline (NT)10-hydroxy Metabolites (cis and trans)
Volume of DistributionLargerSmaller
Half-lifeLongerShorter
Free Fraction (Unbound)SmallerLarger

Stereochemical Considerations and Isomeric Impact on Research Involving Cis 10 Hydroxy Nortriptyline

Chirality of Cis-10-hydroxy Nortriptyline (B1679971) and its Stereoisomers

10-hydroxynortriptyline (B30761), a major metabolite of the tricyclic antidepressant nortriptyline, possesses two sources of isomerism. ontosight.ai The first is geometric isomerism arising from the double bond in the propylidene side chain, which gives rise to (E) and (Z) isomers. ontosight.ai The term "cis" in the subject compound refers to the (Z)-isomer. caymanchem.com

The second source of isomerism is a chiral center located at the C-10 position of the dibenzocycloheptene ring, where the hydroxyl group is attached. This chirality results in two enantiomers for each geometric isomer, designated as (R) and (S). Consequently, 10-hydroxynortriptyline exists as a mixture of four stereoisomers: (R)-E-10-hydroxynortriptyline, (S)-E-10-hydroxynortriptyline, (R)-Z-10-hydroxynortriptyline, and (S)-Z-10-hydroxynortriptyline. nih.gov

Computational studies involving molecular mechanics and dynamics simulations have explored the three-dimensional structures of these isomers. nih.gov These analyses show significant conformational differences. For instance, the (R)-E and (S)-Z isomers can form an intramolecular hydrogen bond between the hydroxyl group and the side-chain nitrogen atom, causing the side chain to fold over the ring system. nih.gov In contrast, the (R)-Z and (S)-E isomers typically maintain an extended side chain conformation and exhibit a stronger negative molecular electrostatic potential around the hydroxyl group. nih.gov These structural variations are fundamental to their differential interactions with biological targets.

Table 1: Stereoisomers of 10-hydroxy Nortriptyline

Isomer Name Isomer Type Key Structural Feature
(R)-E-10-hydroxynortriptyline Enantiomer of (E) form Trans configuration, R at C10
(S)-E-10-hydroxynortriptyline Enantiomer of (E) form Trans configuration, S at C10
(R)-Z-10-hydroxynortriptyline Enantiomer of (Z) form Cis configuration, R at C10

Stereoselective Disposition and Metabolism in Non-human Biological Systems

The metabolism of nortriptyline and the disposition of its hydroxylated metabolites are stereoselective processes, as demonstrated in various animal models. The cytochrome P450 (CYP) family of enzymes, particularly CYP2D6, is responsible for the hydroxylation of nortriptyline. pharmgkb.orgnih.gov

In vivo studies in swine have shown that the hydroxylated metabolites have distinct pharmacokinetic profiles compared to the parent drug, nortriptyline. Specifically, the hydroxymetabolites exhibit smaller volumes of distribution and shorter half-lives. nih.gov Research in rats has also been crucial for understanding the metabolic pathways. nih.gov A study using a genetic rat model of depression (Flinders Sensitive Line) found that chronic nortriptyline treatment modulated proteins involved in carbohydrate metabolism and cytoskeleton pathways. nih.gov

The formation of the (E) and (Z) isomers is itself a stereoselective process. In humans, the (E)-isomer is produced at a rate approximately five times that of the (Z)-isomer. pharmgkb.orgnih.gov While detailed stereoselective disposition data in non-human species is less abundant, the enzymatic pathways are conserved, suggesting similar stereoselectivity. For example, the hydroxylation of nortriptyline is a key metabolic step in dogs, though bioavailability can be low. researchgate.net The differing pharmacokinetic properties of the isomers, such as clearance rates and protein binding, contribute to their varying concentrations and effects in biological systems. nih.gov

Differential Biological Activities of Stereoisomers in In Vitro or Animal Models

The different three-dimensional structures of the 10-hydroxynortriptyline stereoisomers lead to significant variations in their biological and toxicological activities.

A key area where this is evident is cardiotoxicity. A comparative study in swine demonstrated marked differences between the geometric isomers. nih.gov The (Z)-10-hydroxynortriptyline isomer was found to cause significant bradycardia and decreases in blood pressure and cardiac output. Both nortriptyline and (Z)-10-hydroxynortriptyline produced dose-dependent reductions in cardiac output. nih.gov In contrast, the (E)-10-hydroxynortriptyline isomer caused significantly fewer arrhythmias than the parent drug and did not induce the same level of cardiodepressive effects as the (Z)-isomer. nih.gov These differing cardiotoxic profiles could not be explained by pharmacokinetic differences alone, pointing to distinct interactions at the molecular target level. nih.gov

In vitro studies have also highlighted these differences. For instance, cis-10-hydroxy Nortriptyline (the Z-isomer) is an active metabolite that inhibits the reuptake of norepinephrine (B1679862) in rat cortical slices, with a reported median effective concentration (EC₅₀) of 160 nM. caymanchem.com The underlying reason for these activity differences can be traced back to molecular structure. Isomers with an extended side chain, like (R)-Z- and (S)-E-10-hydroxynortriptyline, have a stronger negative electrostatic potential near the hydroxyl group, which may influence receptor binding and biological activity. nih.gov

Table 2: Comparative Cardiotoxicity of Nortriptyline (NT) and its 10-hydroxy Metabolites in Swine

Compound Effect on Arrhythmias Effect on Cardiac Output Other Effects
Nortriptyline (NT) Significantly more than E-10-OH-NT Dose-correlated decline -
(E)-10-hydroxynortriptyline Less arrhythmogenic than NT No dose-correlated decline -
(Z)-10-hydroxynortriptyline Not significantly different from NT Dose-correlated decline Marked bradycardia, decreased blood pressure

Data sourced from a comparative study in 41 swine. nih.gov

Analytical Separation and Characterization of Stereoisomers (Methodological Aspects)

The structural similarity of the 10-hydroxynortriptyline isomers necessitates sophisticated analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. nih.govnih.gov

Researchers have developed various reversed-phase (RP-HPLC) methods to resolve nortriptyline from its hydroxylated metabolites. These methods often utilize C8 or C18 columns and mobile phases consisting of acetonitrile (B52724) and aqueous buffers. nih.govnih.govresearchgate.net For example, one automated HPLC assay successfully separated nortriptyline, (Z)-10-OH-NT, and (E)-10-OH-NT in plasma from experimental animals using a C18 column with an acetonitrile-based mobile phase, achieving a run time of approximately 14 minutes. nih.gov

Separating the enantiomeric pairs ((R) vs. (S)) requires chiral chromatography. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analytes with a chiral reagent to form diastereomers that can be separated on a standard achiral column. mdpi.com The use of CSPs based on selectors like cyclodextrins or cinchona alkaloids is a powerful approach for the direct resolution of enantiomers. mdpi.comosti.gov The elution order of the stereoisomers is critical for reliable identification and quantification, especially when one isomer is present in a much smaller quantity. mdpi.com

The deuterated compound, Cis-10-hydroxy Nortriptyline-D3, is instrumental in these analytical methods. acanthusresearch.compharmaffiliates.com It is used as a stable isotope-labeled internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, thereby enabling highly accurate quantification of the non-labeled cis-10-hydroxy nortriptyline.

Table 3: Examples of Analytical Methods for Separation of Nortriptyline and its Metabolites

Method Column Mobile Phase Detection Application Reference
HPLC LC-18 (5 µm, 250 x 4.6 mm) Aqueous ammonium (B1175870):methanol:acetonitrile (0.8:6.2:93, v/v) Not specified Determination of NT, Z- and E-10-OH-NT in swine plasma nih.gov
RP-HPLC Hypersil Gold C8 (5 µm, 250 mm × 4.6 mm) Methanol:0.1 M formic acid (pH 2.16) (67:33, v/v) UV (254 nm) Determination of Nortriptyline nih.gov
RP-HPLC Inertsil ODS C18 (5 µm, 250 x 4.6mm) 0.56 %w/v Sodium hexane (B92381) sulphonic acid in water:acetonitrile (50:50 v/v, pH 4.5) DAD (210 nm) Determination of Nortriptyline researchgate.net

Contribution of Cis 10 Hydroxy Nortriptyline D3 to Advanced Drug Metabolism Research

Utility in Preclinical Drug Discovery and Development Frameworks

In the framework of preclinical drug discovery, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope-labeled compounds are invaluable in these ADME studies. nih.gov The use of Cis-10-hydroxy Nortriptyline-D3 allows researchers to accurately measure the formation and concentration of the cis-10-hydroxy nortriptyline (B1679971) metabolite in biological matrices during preclinical evaluations. clearsynth.com

The reliability of quantitative data is critical in making decisions about a drug candidate's future. Using a stable isotope-labeled internal standard (SIL-IS) like Cis-10-hydroxy Nortriptyline-D3 is considered the gold standard because it closely mimics the analyte during sample preparation and analysis. kcasbio.com This minimizes variability caused by factors like extraction efficiency and matrix effects, which can suppress or enhance the instrument's response. kcasbio.com By ensuring more accurate and precise data, Cis-10-hydroxy Nortriptyline-D3 helps build a robust pharmacokinetic profile for nortriptyline and its metabolic pathways early in the development process.

Application in Understanding Drug-Drug Interactions (based on enzyme inhibition/induction studies)

Drug-drug interactions (DDIs) represent a significant concern in clinical practice. Many DDIs occur when one drug alters the metabolic breakdown of another by inhibiting or inducing the enzymes responsible for that metabolism. nih.gov Cis-10-hydroxy Nortriptyline-D3 is an essential tool for studying such interactions involving the nortriptyline metabolic pathway.

Nortriptyline is metabolized to its 10-hydroxy metabolites primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. nih.govpharmgkb.org In vitro studies using human liver microsomes or heterologously expressed enzymes can quantify the impact of co-administered drugs on this specific metabolic step. For instance, quinidine (B1679956) is a known selective inhibitor of CYP2D6, while ketoconazole (B1673606) inhibits CYP3A4. nih.gov Conversely, drugs like carbamazepine (B1668303) and rifampin can induce CYP3A4 activity, potentially increasing the rate of nortriptyline hydroxylation. nih.gov

In such studies, Cis-10-hydroxy Nortriptyline-D3 would be used as an internal standard to precisely quantify the amount of cis-10-hydroxy nortriptyline formed in the presence and absence of the potential interacting drug. A significant decrease in metabolite formation in the presence of an inhibitor (like quinidine) or an increase in its formation with an inducer would provide clear, quantitative evidence of a DDI, elucidating the specific enzymatic pathway being affected.

Role in Mechanistic Studies of Biotransformation Pathways and Enzyme Kinetics

Beyond identifying potential DDIs, Cis-10-hydroxy Nortriptyline-D3 plays a crucial role in detailed mechanistic studies of how drugs are transformed in the body (biotransformation) and the speed at which these reactions occur (enzyme kinetics). The hydroxylation of nortriptyline is a key biotransformation pathway, and understanding its kinetics is vital for predicting drug clearance and concentration levels in different individuals. pharmgkb.orgnih.gov

Research has shown that the 10-hydroxylation of nortriptyline exhibits biphasic kinetics, meaning it is handled by two different enzymes with different affinities: a high-affinity component mediated by CYP2D6 and a low-affinity component mediated by CYP3A4. nih.gov To determine the kinetic parameters for each enzyme—such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate—researchers must accurately measure the rate of metabolite formation at various substrate concentrations. nih.gov

Table 1: Enzymes Involved in Nortriptyline 10-Hydroxylation and Their Kinetic Parameters

Enzyme Role Affinity for Nortriptyline Km (µM) Known Inhibitors Known Inducers
CYP2D6 Primary metabolic pathway High ~1.3 - 2.1 nih.gov Quinidine nih.gov Not applicable

| CYP3A4 | Secondary metabolic pathway | Low | ~24.4 - 37.4 nih.gov | Ketoconazole nih.gov | Carbamazepine, Rifampin nih.gov |

This table is generated based on data from in vitro studies of nortriptyline metabolism.

Importance in Developing Robust Bioanalytical Methods for New Chemical Entities and Metabolites

The development of robust, reliable, and high-throughput bioanalytical methods is a cornerstone of modern pharmaceutical science. The accuracy of these methods underpins the integrity of pharmacokinetic and metabolic data. aptochem.comkcasbio.com Cis-10-hydroxy Nortriptyline-D3 is pivotal in the development and validation of such methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

An ideal internal standard should have the same chromatographic retention time, extraction recovery, and ionization response as the analyte it is meant to quantify. aptochem.com A deuterated standard like Cis-10-hydroxy Nortriptyline-D3 fulfills these criteria almost perfectly. It co-elutes with the natural metabolite, ensuring that any variations experienced by the analyte during the analytical process—such as ion suppression from the biological matrix—are also experienced by the standard. kcasbio.com This normalization is crucial for accuracy. clearsynth.com

The use of a SIL-IS leads to more robust assays with lower rejection rates, improved precision, and higher accuracy compared to methods that use surrogate internal standards (structurally similar but non-isotopic compounds). aptochem.comkcasbio.com This robustness is essential for methods that need to be validated according to stringent regulatory guidelines and applied to large-scale clinical or preclinical studies. nih.gov

Table 2: Comparison of Internal Standards in Bioanalytical Methods

Feature Deuterated Internal Standard (e.g., Cis-10-hydroxy Nortriptyline-D3) Surrogate Internal Standard
Chemical & Physical Properties Nearly identical to the analyte Different from the analyte
Chromatographic Elution Co-elutes with the analyte aptochem.com Elutes at a different time
Compensation for Matrix Effects High degree of compensation due to co-elution kcasbio.com Limited or unpredictable compensation kcasbio.com
Extraction Recovery Identical to the analyte aptochem.com May differ from the analyte
Assay Robustness & Reliability High; considered the gold standard aptochem.comkcasbio.com Lower; susceptible to variability and bias kcasbio.com

| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA kcasbio.com | May be questioned or rejected if not sufficiently justified kcasbio.com |

Future Research Trajectories and Unresolved Questions Regarding Cis 10 Hydroxy Nortriptyline

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling and Quantification

The accurate quantification of nortriptyline (B1679971) and its various metabolites, including the cis- and trans-10-hydroxy isomers, is fundamental to understanding its pharmacokinetics and pharmacodynamics. Historically, a range of analytical methods has been employed, each with its own set of advantages and limitations.

Early methods included ultraviolet/visible spectrophotometry and fluorimetry, which are generally simple and low-cost but may lack the specificity required for complex biological matrices nih.gov. Over time, more sophisticated techniques such as capillary electrophoresis, gas chromatography (GC), and high-performance liquid chromatography (HPLC) became more prevalent nih.govresearchgate.net. HPLC methods, in particular, have been developed for the simultaneous analysis of tricyclic antidepressants and their metabolites in plasma and serum nih.govnih.gov.

The current gold standard for the quantification of nortriptyline and its hydroxylated metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). europa.euontosight.ai This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of metabolites in plasma. europa.euontosight.ai For instance, a fast and sensitive LC-MS/MS assay was developed to quantify nortriptyline and its active E- and Z-10-hydroxynortriptyline metabolites in human plasma, achieving a lower limit of quantification (LLOQ) of 0.2 ng/ml for the parent drug and 0.5 ng/ml for the metabolites. europa.euontosight.ai The use of stable isotope-labeled internal standards, such as Cis-10-hydroxy Nortriptyline-D3, is crucial in these assays. These standards, which have a higher mass but nearly identical chemical behavior to the analyte, help to correct for matrix effects and ensure reproducible and accurate quantification. wikipedia.orgnih.gov

Future research in this area will likely focus on several key advancements:

Enhanced Multiplexing: Developing methods capable of simultaneously quantifying a wider array of nortriptyline metabolites, including secondary and tertiary conjugated forms, from a single, small-volume sample.

Increased Throughput and Automation: Integrating automated sample preparation and data analysis pipelines to increase the efficiency of large-scale clinical and research studies. nih.gov

Improved Sensitivity: Pushing the limits of detection to quantify trace-level metabolites that may have undiscovered biological activity.

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to not only quantify known metabolites but also to identify novel biotransformation products in an untargeted manner, providing a more complete picture of nortriptyline's metabolic fate.

Table 1: Evolution of Analytical Techniques for Nortriptyline Metabolite Analysis

Technique Advantages Limitations Key Applications
Spectrophotometry/Fluorimetry Simple, low-cost, reliable for pharmaceutical preparations nih.gov Lower specificity and sensitivity in biological fluids nih.gov Quality control of pharmaceutical formulations nih.gov
Gas Chromatography (GC) Good separation for volatile compounds, can be coupled with MS nih.govnih.gov Requires derivatization for non-volatile compounds like hydroxylated metabolites youtube.com Quantification in plasma with nitrogen-sensitive detection nih.gov
High-Performance Liquid Chromatography (HPLC) Versatile, good for separating isomers, can be coupled with various detectors (UV, MS) nih.goveuropa.eu May require complex sample preparation europa.eu Simultaneous analysis of parent drug and metabolites in plasma nih.govcaymanchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity, high selectivity, structural confirmation europa.euontosight.ai Higher cost, potential for matrix effects nih.gov Gold standard for pharmacokinetic studies and therapeutic drug monitoring nih.goveuropa.euontosight.ai

Investigation of Non-CYP Mediated Metabolism Pathways and Novel Biotransformation Products

The metabolism of nortriptyline is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.neteuropa.euwikipedia.org Hydroxylation at the 10-position to form E- and Z-10-hydroxynortriptyline is mainly catalyzed by CYP2D6, with minor contributions from CYP3A4. youtube.comdrugbank.com Demethylation of the parent compound, amitriptyline (B1667244), to nortriptyline is largely carried out by CYP2C19. researchgate.netnih.gov

While CYP-mediated pathways are well-documented, the role of non-CYP mediated metabolism presents a significant area for future research. These alternative pathways are important for understanding the complete clearance of the drug and for predicting drug-drug interactions, especially when CYP enzymes are inhibited or saturated. drugbank.com

The primary non-CYP pathway for nortriptyline metabolites is glucuronidation, a phase II conjugation reaction. europa.eunih.gov After CYP-mediated hydroxylation, the resulting 10-hydroxynortriptyline (B30761) metabolites can be conjugated with glucuronic acid. nih.govnih.govnih.gov Studies in rats have identified glucuronides of (E)-10-OH-NT in bile, and research using human liver microsomes has shown that only the (+)-enantiomer of E-10-hydroxynortriptyline is glucuronidated. nih.govnih.gov

Future investigations should aim to:

Characterize UDP-Glucuronosyltransferase (UGT) Isoforms: Identify the specific UGT enzymes responsible for the glucuronidation of hydroxylated nortriptyline metabolites. This would improve the prediction of drug interactions with compounds that are substrates or inhibitors of these UGTs.

Explore Other Conjugation Pathways: Investigate whether nortriptyline or its metabolites undergo other phase II reactions, such as sulfation or glutathione (B108866) conjugation, although initial studies in rats did not detect glutathione conjugates. nih.gov

Identify Novel Biotransformation Products: Use advanced analytical techniques like high-resolution mass spectrometry to screen for previously uncharacterized metabolites formed through non-CYP pathways in various biological matrices.

Exploration of Cis-10-hydroxy Nortriptyline's Role in Investigational Preclinical Disease Models

Cis-10-hydroxy Nortriptyline has been identified as an active metabolite formed by the CYP2D6 enzyme. nih.gov Preclinical research has demonstrated its specific neuropharmacological properties. A key finding is its ability to inhibit the reuptake of norepinephrine (B1679862) in rat cortical slices, with an EC50 of 160 nM. nih.gov This potency in noradrenaline uptake inhibition is comparable to that of amitriptyline itself. nih.gov In contrast, its anticholinergic activity is considerably lower than that of both amitriptyline and nortriptyline. nih.gov

The future exploration of Cis-10-hydroxy Nortriptyline in preclinical models should focus on:

Models of Depression and Pain: Utilizing established animal models of depression (e.g., forced swim test, chronic mild stress) and neuropathic pain to directly assess the antidepressant and analgesic efficacy of isolated Cis-10-hydroxy Nortriptyline. nih.gov This would help to determine its specific contribution to the therapeutic effects of nortriptyline.

Receptor Binding and Functional Assays: Expanding the profile of its activity by screening it against a wider range of neurotransmitter receptors and transporters to uncover any secondary pharmacological actions.

Comparative Studies: Directly comparing the in vivo neurochemical and behavioral effects of Cis-10-hydroxy Nortriptyline with its trans-isomer and the parent drug to better understand the implications of stereospecific metabolism.

Cardiovascular Models: Given the known cardiovascular effects of tricyclic antidepressants, investigating the direct effects of Cis-10-hydroxy Nortriptyline on cardiac ion channels and cardiovascular parameters in preclinical models would be valuable for assessing its safety profile.

Q & A

Basic Research Questions

Q. How can researchers distinguish cis-10-hydroxy Nortriptyline-D3 from its trans isomer in analytical workflows?

  • Methodological Answer : Use chiral chromatography or LC-MS/MS with deuterated internal standards (e.g., Nortriptyline-D3). The cis and trans isomers exhibit distinct retention times and fragmentation patterns under optimized chromatographic conditions. Molecular weight confirmation (279.38 g/mol for both isomers) and CAS registry numbers (47132-19-4 for cis vs. 47132-16-1 for trans) further aid differentiation . For quantification, validate isomer resolution using deuterated analogs to minimize matrix interference .

Q. What safety protocols are critical when handling cis-10-hydroxy Nortriptyline-D3 in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Personal Protective Equipment (PPE) : Wear impervious gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Spill Management : Collect spills mechanically, avoid water flushing, and dispose as hazardous waste to prevent environmental contamination .

Q. Which analytical techniques are recommended for initial identification and purity assessment of cis-10-hydroxy Nortriptyline-D3?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid/acetonitrile gradient (6-min runtime) and monitor transitions specific to the deuterated compound .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic proton shifts for the hydroxyl group at the 10-position and deuterium labeling .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve co-elution of cis-10-hydroxy Nortriptyline-D3 and its metabolites?

  • Methodological Answer :

  • Mobile Phase Adjustment : Test pH-modulated buffers (e.g., ammonium formate) to enhance peak separation .
  • Column Selection : Use chiral columns (e.g., Chiralpak® IG-U) for stereospecific resolution .
  • Internal Standard Calibration : Spike with deuterated analogs (e.g., Nortriptyline-D3) to correct for retention time drift and matrix effects .

Q. What strategies validate analytical methods for cis-10-hydroxy Nortriptyline-D3 under FDA guidelines?

  • Methodological Answer :

  • Linearity and Sensitivity : Establish calibration curves (0.5–40 mg/L) with R² > 0.99 and LOD/LOQ ≤ 0.2 mg/L .
  • Precision : Achieve interday CV < 15% through triplicate analysis and outlier removal using 95% confidence intervals .
  • Recovery Studies : Spike plasma samples with known concentrations and compare recoveries (target: 85–115%) after protein precipitation with perchloric acid .

Q. How should researchers address discrepancies in pharmacokinetic data for cis-10-hydroxy Nortriptyline-D3 metabolites?

  • Methodological Answer :

  • Source Investigation : Check for isomer interconversion during sample preparation (e.g., pH or temperature effects) .
  • Statistical Harmonization : Apply Bland-Altman analysis to evaluate bias between replicates and normalize data using non-parametric methods .
  • Metabolite Stability Testing : Assess freeze-thaw cycles and storage conditions (−80°C vs. −20°C) to identify degradation pathways .

Q. What frameworks guide hypothesis-driven research on the pharmacodynamic effects of cis-10-hydroxy Nortriptyline-D3?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., in vitro hepatocyte models), Intervention (dose-ranging studies), Comparison (vs. non-deuterated analogs), and Outcomes (CYP2D6 inhibition metrics) .
  • FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., deuterium kinetic isotope effects), and Relevant to neuropharmacology .

Data Integrity and Reproducibility

Q. How to ensure traceability of cis-10-hydroxy Nortriptyline-D3 reference materials in multi-center studies?

  • Methodological Answer :

  • Batch Documentation : Record CAS numbers, purity certificates, and supplier LOT codes (e.g., HY-118620 for Nortriptyline-D3) .
  • Cross-Validation : Align retention times and spectral data with pharmacopeial standards (USP/EP) using collaborative ring trials .

Q. What statistical approaches mitigate variability in high-throughput screening of cis-10-hydroxy Nortriptyline-D3 analogs?

  • Methodological Answer :

  • Robust Normalization : Apply Z-score transformation to plate-level data to correct for interplate variability .
  • Machine Learning : Train classifiers (e.g., random forests) to distinguish true biological activity from assay artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.